molecular formula C12H14O B3048572 3-Phenylcyclohex-2-en-1-ol CAS No. 17488-64-1

3-Phenylcyclohex-2-en-1-ol

Cat. No.: B3048572
CAS No.: 17488-64-1
M. Wt: 174.24 g/mol
InChI Key: ATRDVZTVELRNIP-UHFFFAOYSA-N
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Description

3-Phenylcyclohex-2-en-1-ol is an organic compound with the molecular formula C12H14O . It is a cyclic enol, characterized by a cyclohexenol ring substituted with a phenyl group at the 3-position. Researchers can explore this compound as a synthetic precursor or building block for more complex molecules. While specific studies on this exact alcohol were not located, research on its oxidation product, 3-phenylcyclohex-2-en-1-one, provides insight into its potential research value. Studies have shown that 3-phenylcyclohex-2-en-one exhibits interesting photochemical properties, with a longer triplet-state lifetime compared to unsubstituted cyclic enones, making it a subject of interest in photochemistry studies . This suggests that this compound could serve as a key intermediate in the synthesis of photoactive compounds and for studying reaction mechanisms in organic chemistry. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-phenylcyclohex-2-en-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-3,5-6,9,12-13H,4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATRDVZTVELRNIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C=C(C1)C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80938594
Record name 3,4,5,6-Tetrahydro[1,1'-biphenyl]-3-olato
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80938594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17488-64-1
Record name 2-Cyclohexen-1-ol, 3-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017488641
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4,5,6-Tetrahydro[1,1'-biphenyl]-3-olato
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80938594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Phenylcyclohex 2 En 1 Ol

Reductive Strategies from 3-Phenylcyclohex-2-en-1-one

The reduction of the carbonyl group in 3-phenylcyclohex-2-en-1-one to an alcohol is a common and effective method for synthesizing 3-phenylcyclohex-2-en-1-ol. vulcanchem.com This transformation can be accomplished using various reducing agents, with the choice of reagent often influencing the stereochemical outcome of the reaction.

Stereoselective Reductions (e.g., NaBH4/CeCl3·7H2O Systems)

The Luche reduction, which employs sodium borohydride (B1222165) (NaBH₄) in the presence of cerium(III) chloride heptahydrate (CeCl₃·7H₂O), is a well-established method for the 1,2-reduction of α,β-unsaturated ketones. rsc.orgacgpubs.org This system is known for its high chemoselectivity, favoring the reduction of the carbonyl group over the conjugated double bond. acgpubs.org In the case of 3-phenylcyclohex-2-en-1-one, this method yields this compound. rsc.org The cerium salt is believed to coordinate with the carbonyl oxygen, enhancing its electrophilicity and facilitating the hydride attack from sodium borohydride. acgpubs.orgbham.ac.uk This method is often preferred due to its mild reaction conditions and high yields. acgpubs.org

For instance, the reduction of 3-phenylcyclohex-2-en-1-one using a combination of NaBH₄ and CeCl₃·7H₂O in methanol (B129727) leads to the formation of this compound. rsc.org Research has shown that this method can be highly stereoselective, which is a critical aspect in the synthesis of chiral molecules. bham.ac.uk

Other Chemo- and Diastereoselective Reduction Approaches

Beyond the Luche reagent, other reduction methods have been explored to achieve chemo- and diastereoselectivity in the synthesis of substituted cyclohexenols. While specific examples for this compound are not extensively detailed in the provided context, general principles of diastereoselective reductions are relevant. The inherent stereochemistry of a substrate can be used to control the outcome of the reduction of a nearby ketone, leading to the selective formation of syn or anti diols. bham.ac.uk

Catalytic hydrogenation is another approach for the reduction of α,β-unsaturated ketones. researchgate.net Depending on the catalyst and reaction conditions, either the carbon-carbon double bond or the carbonyl group can be selectively reduced. For example, using a palladium on carbon (Pd/C) catalyst can lead to the reduction of the double bond. au.dk However, to obtain the allylic alcohol, specific catalytic systems that favor 1,2-reduction are necessary.

Organometallic Reagent-Mediated Syntheses

Organometallic reagents provide a versatile platform for the synthesis of this compound and its derivatives, often through addition reactions to α,β-unsaturated ketones or rearrangements of allylic alcohols.

Iron-Mediated 1,3-Rearrangements of Allylic Alcohols

A novel, mild, one-pot procedure has been developed for producing 3-substituted allylic alcohols from α,β-unsaturated ketones, which involves an iron-mediated 1,3-rearrangement. acs.org In this process, the addition of an organolithium nucleophile to an α,β-unsaturated ketone initially forms a tertiary allylic alcohol intermediate. acs.orguri.edu This intermediate then undergoes a 1,3-hydroxyl migration facilitated by the presence of iron(II) chloride (FeCl₂). acs.orgnih.gov The proposed mechanism suggests that FeCl₂ coordinates to the alkoxide, leading to the cleavage of the C-O bond and the formation of an allylic carbocation. The iron-oxo species then attacks the 3-position of this cation, resulting in the rearranged allylic alcohol. acs.org This method has been successfully applied to the synthesis of this compound from 2-cyclohexen-1-one (B156087) and phenyllithium (B1222949), with a reported yield of 54%. nih.gov

Table 1: Iron-Mediated Synthesis of this compound nih.gov

ReactantsReagentProductYield
2-Cyclohexen-1-one, PhenyllithiumFeCl₂This compound54%

Addition of Organolithium Reagents to α,β-Unsaturated Ketones

The direct 1,2-addition of organolithium reagents to α,β-unsaturated ketones is a fundamental method for forming tertiary allylic alcohols. researchgate.net However, in the context of synthesizing this compound, which is a secondary alcohol, this approach is typically part of a multi-step sequence. For instance, the reaction of phenyllithium with 3-ethoxy-2-cyclohexen-1-one (B1360012) leads to the formation of 3-phenylcyclohex-2-en-1-one, which can then be reduced to the desired alcohol. rsc.org

Alternatively, a one-pot reaction involving the addition of an organolithium reagent to an α,β-unsaturated ketone followed by an iron-mediated rearrangement, as described previously, directly yields the 3-substituted allylic alcohol. acs.orguri.edu This approach has been shown to be effective for a range of cyclic α,β-unsaturated ketones, with cycloalkenones being particularly good substrates. acs.orgnih.gov

Grignard Reagent Applications in Cyclohexanone (B45756) Derivatization

Grignard reagents are widely used for carbon-carbon bond formation through their addition to carbonyl compounds. aroonchande.com In the synthesis of cyclohexenone derivatives, Grignard reagents can be added to suitably substituted cyclohexenones. For example, the reaction of a Grignard reagent with a 3-alkoxy-2-cyclohexenone can lead to the formation of a 3-substituted cyclohexenone. scholaris.ca While the direct synthesis of this compound using a Grignard reagent is not explicitly detailed in the provided search results, the synthesis of its precursor, 3-phenylcyclohex-2-en-1-one, can be achieved through the reaction of cyclohexanone with phenylmagnesium bromide. ontosight.ai The resulting enone can then be reduced to the target alcohol. vulcanchem.com It is worth noting that in some iron-mediated rearrangement reactions, Grignard reagents have been investigated as nucleophiles, but in certain cases, they have been found to yield only trace amounts of the desired product. nih.gov

Catalytic Approaches to this compound and its Precursors

The allylic oxidation of olefins to α,β-unsaturated ketones, or enones, is a fundamental C-H functionalization in organic synthesis. thieme-connect.com Copper-based catalysts are frequently employed for this transformation, providing a route to precursors like 3-phenylcyclohex-2-enone from the corresponding cyclohexene (B86901) derivative. thieme-connect.comliverpool.ac.uk The reaction typically involves a copper catalyst, an alkene substrate, and a peroxide-based oxidant, such as tert-butyl perbenzoate.

The generally accepted mechanism for this oxidation involves the homolysis of the perester's oxygen-oxygen bond by a copper(I) species. This generates a copper(II) intermediate and a tert-butoxy (B1229062) radical. The radical then abstracts an allylic hydrogen from the alkene, creating an allylic radical. This radical subsequently reacts with the copper(II) species to form a copper(III) intermediate, which ultimately leads to the enone product. The choice of solvent can significantly impact the reaction's efficiency; less coordinating solvents like dichloromethane (B109758) have been shown to improve yields compared to more coordinating ones like acetonitrile (B52724) or acetone.

Research has demonstrated the effectiveness of copper(I)-NHC (N-Heterocyclic Carbene) complexes in catalyzing the allylic oxidation of aryl-substituted cyclohexenes with high regioselectivity. liverpool.ac.uk The use of a 1:1 ratio of cyclohexene to oxidant has been shown to be effective, avoiding the need for an excess of the starting alkene.

Table 1: Copper-Catalyzed Allylic Oxidation of Cyclohexene This table presents data for the oxidation of cyclohexene as a model system, illustrating the effect of solvent on product yield.

N-Heterocyclic carbenes (NHCs) can mediate the hydrosilylation of styryl alcohols in the presence of a dihydrosilane to produce saturated alcohols. rsc.org This reaction provides a direct pathway to compounds such as trans-3-phenyl-cyclohex-2-en-1-ol. rsc.org The investigation into the reaction mechanism suggests that the process proceeds through a general base catalysis pathway rather than the activation of the dihydrosilane by the NHC. rsc.org

The general procedure involves reacting the styryl alcohol substrate with a dihydrosilane, such as diphenylsilane, in the presence of an NHC catalyst in a suitable solvent like dimethylformamide (DMF). rsc.org The reaction is typically monitored until the starting material is consumed, followed by a workup step to yield the final alcohol product. rsc.org This method is notable for its application in synthesizing the target compound, this compound, directly. rsc.org

Table 2: General Protocol for NHC-Mediated Hydrosilylation This table outlines the typical reagents and steps for the synthesis of alcohols via NHC-mediated hydrosilylation.

Copper-Catalyzed Allylic Oxidations to 3-Phenylcyclohex-2-enone

Chemo-Enzyme-Catalyzed Stereodivergent Synthesis (for related cyclohexanols)

Chemo-enzymatic cascade reactions represent a powerful strategy for the asymmetric synthesis of chiral compounds, including functionalized cyclohexanols. researchgate.netnih.gov Stereodivergent synthesis, which allows for the selective production of multiple stereoisomers of a product from a common starting material, can be achieved by using enantiocomplementary enzymes. researchgate.net

A notable example is the use of a three-enzyme nanoreactor (TENR) for the stereodivergent synthesis of α-substituted cyclohexanols. researchgate.netresearchgate.net This system utilizes an old yellow enzyme (OYE) for the asymmetric reduction of a C=C double bond and an alcohol dehydrogenase (ADH) for the reduction of a carbonyl group, creating two contiguous chiral centers. researchgate.net A third enzyme, glucose dehydrogenase (GDH), is included for cofactor regeneration. researchgate.net By selecting specific enantiocomplementary OYEs and ADHs, it is possible to control the stereochemical outcome and synthesize different stereoisomers of the target cyclohexanol (B46403). researchgate.netresearchgate.net This approach highlights the potential to create diverse and complex chiral structures with high precision. nih.gov

Table 3: Stereodivergent Synthesis of α-Methylcyclohexanols Using a Three-Enzyme System This table shows the different stereoisomers produced by combining different enantiocomplementary enzymes.

Chemical Reactivity and Mechanistic Investigations of 3 Phenylcyclohex 2 En 1 Ol

Rearrangement Reactions of 3-Phenylcyclohex-2-en-1-ol

The structural framework of this compound, featuring an allylic alcohol, makes it susceptible to various rearrangement reactions, often proceeding through cationic intermediates. These transformations are crucial for the synthesis of substituted cyclic compounds.

Investigation of 1,3-OH-Migration Pathways

A notable reaction of allylic alcohols, including this compound, is the 1,3-hydroxyl migration. This rearrangement can be facilitated by various reagents, with iron(II) chloride (FeCl₂) showing particular efficacy. acs.orgnih.gov The process is part of a one-pot procedure to generate 3-substituted allylic alcohols from α,β-unsaturated ketones. nih.gov The reaction involves the initial addition of an organolithium nucleophile to an α,β-unsaturated ketone, forming a tertiary allylic alcohol intermediate which then undergoes the FeCl₂-assisted 1,3-OH-migration. acs.orgnih.gov

For instance, this compound can be synthesized by reacting 2-cyclohexen-1-one (B156087) with phenyllithium (B1222949), followed by the addition of anhydrous FeCl₂. acs.orgnih.gov This confirms that a tertiary allylic alcohol is an intermediate in this rearrangement process. acs.orgnih.gov The proposed mechanism suggests a syn-facial migration for the major product formed. acs.orgnih.gov

Postulated Allylic Cation Intermediates in Rearrangements

The mechanism of the FeCl₂-mediated 1,3-OH migration is proposed to involve the formation of an allylic carbocation. nih.gov After the initial formation of the tertiary alkoxide from the reaction of an organolithium reagent with an α,β-unsaturated ketone, FeCl₂ coordinates to the alkoxide. nih.gov This is followed by the cleavage of the C–O bond, which generates an allylic carbocation. nih.gov The iron-oxo species then attacks the 3-position of this allylic cation, leading to the formation of a new C–O bond. nih.gov This mechanistic pathway highlights the crucial role of the allylic cation in directing the outcome of the rearrangement.

In a related context, unsymmetrical O-allyl oxyallyl cation intermediates have been proposed in copper(I)-catalyzed reactions of related cyclohexanone (B45756) systems, which undergo regioselective nucleophilic addition and diastereoselective Claisen rearrangement. acs.org

Diastereoselectivity in OH-Migration Processes

The 1,3-OH migration has been shown to be a diastereoselective process. nih.gov When a chiral α,β-unsaturated ketone is used, the subsequent FeCl₂-mediated rearrangement of the intermediate diastereomeric tertiary allylic alcohols can proceed with diastereoselectivity. acs.org For example, the reaction of 6-methylcyclohexenone with phenyllithium produces a mixture of diastereomers. When one of these isolated stereoisomers is treated with FeCl₂, a mixture of two diastereomeric migration products is obtained, with the major diastereomer retaining the anti-relationship between the methyl group and the alcohol, as determined by NOESY NMR spectroscopy. acs.org This indicates that the migration process can be influenced by the existing stereochemistry in the molecule.

High diastereoselectivity has also been observed in the aziridination of 3-phenylcyclohex-2-enol, proceeding syn to the hydroxyl group, which is analogous to epoxidations with peracids. researchgate.net

Oxidative Transformations of the Hydroxyl Group and Allylic Positions

The oxidation of this compound can lead to the formation of the corresponding α,β-unsaturated ketone, 3-phenylcyclohex-2-en-1-one. This transformation is a common and synthetically useful reaction. Various oxidizing agents can be employed for this purpose. Copper(I)-NHC-catalysed allylic oxidation has emerged as a powerful method for the functionalization of alkenes into allylic alcohols and enones. liverpool.ac.uk The use of different terminal oxidants in a divergent fashion allows for the selective preparation of either the allylic alcohol or the enone. liverpool.ac.uk Ruthenium complexes are also known to be effective catalysts for the oxidation of alcohols.

Reductive Transformations to Saturated Analogs (e.g., 3-Phenylcyclohexan-1-ol)

The reduction of this compound can yield its saturated analog, 3-phenylcyclohexan-1-ol. This transformation can be achieved through catalytic hydrogenation, which reduces the carbon-carbon double bond. Furthermore, the reduction of the related ketone, 3-phenylcyclohexan-1-one, has been studied to produce four stereoisomers of 3-phenylcyclohexan-1-ol using photocatalysts and commercial ketoreductases. thieme-connect.comresearchgate.net This highlights the potential for stereodivergent synthesis in this system. The reduction of the carbonyl group in 3-phenylcyclohex-2-en-1-one using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride can selectively produce this compound, preserving the double bond.

Photoinduced Reactions and Excited State Chemistry (in relation to 3-phenylcyclohex-2-enone)

The photochemistry of α,β-unsaturated ketones, such as 3-phenylcyclohex-2-enone, is a well-studied area. vulcanchem.com These compounds can undergo a variety of photochemical reactions, including [2+2] cycloadditions and rearrangements. rsc.orgresearchgate.net The photoaddition of 3-phenylcyclohex-2-enone with tetramethylethylene has been shown to proceed through both singlet and triplet excited states, leading to a common cyclobutane (B1203170) adduct. rsc.org Mechanistic studies on the photoaddition reactions of 3-phenylcyclohex-2-enone with various olefins have proposed the formation of an enone-olefin 1,4-diradical intermediate. mcmaster.ca The excited state chemistry often involves intersystem crossing from an initially formed singlet excited state to a more stable triplet state. mcmaster.ca The presence of a higher energy triplet state (T₂) has been suggested in some reactions of 3-phenylcyclohex-2-enone. mcmaster.ca Photochemical rearrangements of cyclohexenones can also lead to the formation of bicyclo[3.1.0]hexan-2-ones (lumiketones) and ring-contracted cyclopentenones. sci-hub.se

Photoaddition Reactions with Olefins

While the photochemical reactions of α,β-unsaturated ketones are extensively documented, specific studies detailing the photoaddition of this compound with olefins are not prominently featured in the surveyed scientific literature. The related compound, 3-phenylcyclohex-2-en-1-one, is well-known to undergo [2+2] photocycloaddition reactions with various olefins. rsc.orgvulcanchem.comresearchgate.netmcmaster.ca These reactions typically proceed via the triplet excited state of the enone, leading to the formation of a 1,4-diradical intermediate that subsequently closes to form a cyclobutane ring. vulcanchem.commcmaster.ca The regiochemistry and stereochemistry of these additions are often complex and have been the subject of detailed mechanistic investigation. researchgate.net However, analogous photoaddition reactions initiated from the allylic alcohol, this compound, are not similarly described.

Dimerization Mechanisms

The photodimerization of α,β-unsaturated enones is a well-established process, and 3-phenylcyclohex-2-en-1-one has been shown to form photodimers upon irradiation. mcmaster.casci-hub.se This reactivity is also understood to proceed through the triplet excited state. In contrast, specific studies on the photodimerization mechanisms of this compound are not detailed in the available research. The photochemical behavior of allylic alcohols can differ significantly from their ketone counterparts, often involving processes like photoisomerization or rearrangements rather than dimerization. Current time information in Bangalore, IN.

Electronic States and Intersystem Crossing

The photochemistry of organic molecules is governed by the behavior of their electronic excited states. scribd.com For carbonyl compounds like 3-phenylcyclohex-2-en-1-one, excitation promotes an electron to an anti-bonding orbital, leading to n-π* or π-π* singlet excited states (S1). mcmaster.ca These singlet states can then undergo efficient intersystem crossing to the corresponding triplet states (T1). mcmaster.caacs.org It is often from these longer-lived triplet states that photochemical reactions such as cycloadditions and dimerizations occur. mcmaster.ca Mechanistic studies, including sensitization and quenching experiments, have been used to probe the triplet state intermediates in the photoreactions of 3-phenylcyclohex-2-en-1-one. mcmaster.carsc.org Detailed investigations into the specific excited state energies, lifetimes, and intersystem crossing efficiencies for this compound are not extensively covered in the reviewed literature.

Functional Group Interconversions and Derivatization

This compound is a versatile intermediate for the synthesis of various organic molecules, undergoing several key functional group transformations.

One of the primary methods for synthesizing this compound is through the reduction of the corresponding α,β-unsaturated ketone, 3-phenylcyclohex-2-en-1-one. This represents a fundamental functional group interconversion from a ketone to an alcohol. The reaction is typically achieved with high selectivity using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), which selectively reduce the carbonyl group without affecting the carbon-carbon double bond. vulcanchem.com

Once formed, this compound can be used as a precursor for other derivatives. For instance, it can undergo dehydration to form conjugated dienes, although this can sometimes be accompanied by skeletal rearrangements. The dehydration of the saturated analogue, 2-phenylcyclohexanol, has been shown to yield a complex mixture of products including 1-phenylcyclohexene and rearranged cyclopentane (B165970) derivatives, highlighting the potential for carbocation-mediated processes. dss.go.th

Furthermore, this compound serves as a substrate in metal-catalyzed reactions. A notable example is the FeCl₂-mediated rearrangement of tertiary allylic alcohols, which can be formed in situ from the corresponding enone. While this compound is a secondary alcohol, it is a key structural motif in this area of research. For example, the addition of an organolithium reagent to an α,β-unsaturated ketone produces a tertiary allylic alcohol, which then undergoes a 1,3-hydroxyl migration catalyzed by iron(II) chloride to yield a 3-substituted allylic alcohol.

The derivatization of the hydroxyl group is another important transformation. For example, chiral alcohols can be resolved through enantioselective functional group interconversions, such as acylation to form esters. thieme-connect.de This highlights the potential for creating chiral derivatives from racemic this compound.

Below is a table summarizing key reactions involving the functional group interconversion and derivatization of this compound and its precursor.

Starting MaterialReagent(s)Product(s)Reaction Type
3-Phenylcyclohex-2-en-1-oneSodium borohydride (NaBH₄)This compound Reduction
trans-2-PhenylcyclohexanolPhosphoric acid (H₃PO₄)1-Phenylcyclohexene, 3-Phenylcyclohexene, BenzalcyclopentaneDehydration/Rearrangement dss.go.th
Racemic Alcohols (general)Lipase, Isopropenyl acetateEnantioenriched Ester, Enantioenriched AlcoholKinetic Resolution (Acylation) thieme-connect.de

Stereochemical and Conformational Aspects of 3 Phenylcyclohex 2 En 1 Ol

Conformational Analysis of the Cyclohexene (B86901) Ring

The presence of a double bond within the six-membered ring of 3-phenylcyclohex-2-en-1-ol imposes significant conformational constraints compared to its saturated analogue, cyclohexane (B81311). The sp2-hybridized carbons (C2 and C3) and their immediate substituents prefer a planar arrangement, which forces the rest of the ring to adopt non-planar conformations to alleviate strain. libretexts.org

Ring Puckering and Envelope Conformations

Unlike the well-defined chair conformation of cyclohexane which effectively minimizes both angle and torsional strain, the cyclohexene ring system is typically described by puckered forms such as the "envelope" and "half-chair" conformations. cam.ac.uk In these arrangements, some of the atoms are displaced from a plane formed by the others, which helps to reduce the eclipsing interactions of the hydrogen atoms on the saturated carbon centers. libretexts.orgfiveable.me

For a cyclohexene ring, the two most common conformations are the half-chair, where four atoms (including the two sp2 carbons) are coplanar and the other two are displaced on opposite sides of the plane, and the envelope, where five atoms are coplanar and one is out of the plane. cam.ac.uk There is often a small energy difference between these forms, allowing for rapid interconversion. cam.ac.uk The specific conformation adopted by this compound will be a balance between minimizing these inherent ring strains and mitigating steric interactions involving the phenyl and hydroxyl substituents.

The conformation of a puckered ring can be precisely defined by a set of puckering coordinates, which describe the displacement of atoms from a mean plane. smu.edu For a six-membered ring, these coordinates can distinguish between various forms, including boat, twist-boat, and chair conformations. smu.edu

Conformational Equilibria and Preferences of the Phenyl Substituent (Axial vs. Equatorial)

Studies on the related compound, phenylcyclohexane (B48628), provide insight into the factors governing the phenyl group's orientation. The phenyl group is considered a conformational anchor, with a significant preference for the equatorial position (A-value of ~2.87 kcal/mol) to avoid 1,3-diaxial interactions. researchgate.net However, in geminally disubstituted systems, such as 1-methyl-1-phenylcyclohexane, the phenyl group may prefer the axial position to alleviate other steric strains. researchgate.net For this compound, the hydroxyl group at C1 can exist in either a pseudo-axial or pseudo-equatorial position. The equilibrium between these conformers is influenced by steric hindrance and potential intramolecular interactions, such as hydrogen bonding between the hydroxyl group and the π-system of the double bond or the phenyl ring. acs.org Theoretical calculations on similar systems have shown that in the gas phase, an axial phenyl group can be favored, while the equatorial conformer often predominates in solution. nih.gov

FeaturePseudo-Axial OHPseudo-Equatorial OH
Steric Interactions Potential 1,3-diaxial-like interactions with allylic hydrogens.Generally more sterically favored, minimizing transannular strain. libretexts.org
Intramolecular H-Bonding Favorable geometry for OH···π interaction with the C=C double bond. acs.orgLess optimal geometry for intramolecular hydrogen bonding.
Solvent Effects Less stabilized by polar solvents.More stabilized by polar solvents due to better exposure of the polar OH group.

Stereoisomerism and Enantiomeric Purity

Stereoisomers are molecules with the same connectivity but different spatial arrangements of atoms. diva-portal.orgwindows.net The structure of this compound contains a chiral center at the C1 carbon, where the hydroxyl group is attached. This gives rise to the existence of two enantiomers: (R)-3-phenylcyclohex-2-en-1-ol and (S)-3-phenylcyclohex-2-en-1-ol. These enantiomers are non-superimposable mirror images of each other. diva-portal.org

The synthesis of this compound can lead to a racemic mixture (equal amounts of both enantiomers) or, through asymmetric synthesis techniques, can be designed to produce one enantiomer in excess. diva-portal.org The enantiomeric purity, often expressed as enantiomeric excess (ee), is a measure of this predominance and is crucial in fields like pharmaceuticals where different enantiomers can have vastly different biological activities. The stereodivergent synthesis of the related 3-phenylcyclohexan-1-ol from a single prochiral starting material highlights the ability to access all possible stereoisomers through the combined use of photocatalysts and enzymes. thieme-connect.com This demonstrates that methodologies exist for producing these types of compounds with high levels of enantiomeric and diastereomeric control. thieme-connect.com

Diastereoselective Control in Synthesis and Transformations

When a molecule contains more than one stereocenter, stereoisomers that are not mirror images of each other are called diastereomers. diva-portal.org Diastereoselective reactions are those that favor the formation of one diastereomer over others. In the synthesis and transformation of this compound, the existing chiral center at C1 can direct the stereochemical outcome of reactions at other sites on the molecule.

This principle is known as substrate-controlled diastereoselectivity. For example, the aziridination of this compound using 3-acetoxyamino-2-ethylquinazolin-4(3H)-one proceeds with high stereoselectivity. researchgate.net The reaction occurs syn to the existing hydroxyl group, meaning the new aziridine (B145994) ring is formed on the same face of the cyclohexene ring as the OH group. researchgate.net This selectivity is attributed to the directing effect of the hydroxyl group, likely through hydrogen bonding with the reagent, which guides its approach to a specific face of the double bond. researchgate.net

Similarly, other transformations, such as epoxidations or Michael additions, can be highly diastereoselective. researchgate.netresearchgate.net The ability to control the relative stereochemistry between the C1 hydroxyl group and new stereocenters formed during a reaction is a powerful tool in organic synthesis, allowing for the construction of complex, stereochemically defined molecules. acs.orguni-muenchen.de

Reaction TypeStereochemical OutcomeProbable Directing Factor
Aziridination High syn-selectivity relative to the C1-OH group. researchgate.netHydrogen bonding between the allylic alcohol and the nitrogen-transfer reagent. researchgate.net
Epoxidation Analogous syn-selectivity with peracids. researchgate.netHydrogen bonding between the allylic alcohol and the peracid.
Iodocyclization Regio- and diastereoselective cyclization. researchgate.netThe presence of a chiral tether or auxiliary directing the electrophilic attack. researchgate.net

Rotational Barriers and Dynamics of the Phenyl Group

The phenyl group at the C3 position is not static but can rotate around the C3-C(phenyl) single bond. The barrier to this rotation is influenced by the steric and electronic environment. researchgate.net In the case of this compound, the rotation of the phenyl group is affected by its interaction with the adjacent double bond and the substituents on the cyclohexene ring.

The conformation of the phenyl ring relative to the cyclohexene ring can have a significant impact on the molecule's properties and reactivity. For example, the degree of conjugation between the phenyl ring and the C=C double bond depends on the dihedral angle between them. A planar arrangement would maximize conjugation but is often sterically hindered. Studies on phenylcyclohexane have shown that the phenyl group's rotation is strongly affected by nonbonded intramolecular interactions. researchgate.net In photoaddition reactions involving the related 3-phenylcyclohex-2-enone, the dynamics of the excited states are a key aspect of the reaction mechanism, suggesting that the phenyl group's orientation plays a role in the molecule's photochemical behavior. mcmaster.ca The rotational profile is complex, with energy minima corresponding to conformations that best balance conjugative stabilization and steric repulsion.

Advanced Spectroscopic Characterization in Research of 3 Phenylcyclohex 2 En 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of the molecular structure of 3-Phenylcyclohex-2-en-1-ol. Both ¹H and ¹³C NMR provide critical data for assigning the stereochemistry and confirming the structural integrity of the molecule. organicchemistrydata.org

In ¹H NMR spectroscopy, the chemical shifts and coupling constants of the protons offer a detailed map of their chemical environment. For this compound, the protons of the phenyl group typically appear as a multiplet in the aromatic region (δ 7.28-7.44 ppm). rsc.org The vinylic proton (=CH) on the cyclohexene (B86901) ring is observed as a multiplet around δ 6.14 ppm. rsc.org The proton attached to the carbon bearing the hydroxyl group (CHO) resonates at approximately δ 4.38-4.43 ppm. rsc.org The allylic and aliphatic protons of the cyclohexene ring produce complex multiplets at lower field strengths. rsc.org

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. The carbon atoms of the phenyl group show signals in the aromatic region. The carbons of the double bond within the cyclohexene ring (=C and =CH) have distinct chemical shifts, with the substituted carbon appearing at a higher chemical shift. rsc.org The carbon atom bonded to the hydroxyl group (CHO) is typically found around δ 66.4 ppm. rsc.org The remaining methylene (B1212753) carbons of the cyclohexene ring are observed at higher field strengths. rsc.org

By analyzing the coupling patterns in ¹H NMR and utilizing two-dimensional NMR techniques like COSY and HSQC, researchers can establish the connectivity between protons and carbons, which is crucial for unambiguous structural assignment.

Table 1: Representative ¹H and ¹³C NMR Spectroscopic Data for this compound

Nucleus Chemical Shift (δ) in ppm Multiplicity Assignment
¹H 7.44-7.28 m Phenyl protons
¹H 6.14 dt Vinylic proton (=CH)
¹H 4.43-4.38 m Methine proton (CHO)
¹H 2.53-1.65 m Cyclohexene ring protons
¹³C 150.1 s Quaternary vinylic carbon (=C)
¹³C 128.8, 126.1, 125.4 d Phenyl carbons
¹³C 120.6 d Vinylic carbon (=CH)
¹³C 66.4 d Methine carbon (CHO)
¹³C 32.0, 24.6, 19.8 t Cyclohexene ring carbons

Data obtained in CDCl₃. rsc.org

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. wikipedia.org For this compound, the IR spectrum provides clear evidence for its key functional groups.

Table 2: Key Infrared (IR) Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3328 O-H Stretch (broad) Alcohol
3057 C-H Stretch Aromatic
2935, 2867 C-H Stretch Aliphatic
1604 C=C Stretch Alkene/Aromatic
1478 C-H Bend Alkane
1058 C-O Stretch Alcohol

Data from film. rsc.org

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the precise molecular weight and elemental composition of a compound. uni-regensburg.de This is achieved by measuring the mass-to-charge ratio (m/z) of ions with very high accuracy.

For this compound, HRMS provides the exact mass of the molecular ion, which can be used to confirm its chemical formula, C₁₂H₁₄O. rsc.orgrsc.org For instance, the calculated exact mass for the protonated molecule [C₁₂H₁₃O]⁺ is 173.0961, and a measured value in close agreement would confirm this composition. rsc.org The fragmentation pattern observed in the mass spectrum can also offer structural information, although this is more the domain of tandem mass spectrometry. The high precision of HRMS is invaluable for distinguishing between compounds with the same nominal mass but different elemental compositions.

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for this compound

Ion Calculated m/z Found m/z Technique
[M]⁺ 179.0946 179.0942 EI-MS
[C₁₂H₁₃O]⁺ 173.09609 173.09612 ESI

Data sources: wiley-vch.dersc.org

X-ray Crystallography for Solid-State Structure Elucidation of Derivatives

While obtaining suitable single crystals of this compound itself might be challenging, X-ray crystallography has been successfully employed to determine the solid-state structure of its derivatives. ppor.az This technique provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and the precise stereochemical arrangement of atoms in the crystal lattice.

For example, the crystal structure of a derivative of 3-phenylcyclohexene confirmed its stoichiometry, connectivity, and stereochemistry, which had been previously assigned by spectroscopic methods. researchgate.net Such studies are crucial for validating the interpretations of NMR and other spectroscopic data, especially in cases of complex stereochemistry. The detailed structural parameters obtained from X-ray crystallography serve as a benchmark for computational modeling and for understanding the structure-activity relationships of these compounds. researchgate.net The analysis of crystal packing can also reveal information about intermolecular interactions, such as hydrogen bonding. gla.ac.uk

Computational and Theoretical Investigations of 3 Phenylcyclohex 2 En 1 Ol

Quantum Chemical Calculations (e.g., DFT, MP2) for Geometry Optimization and Electronic Properties

Quantum chemical calculations are fundamental to predicting the molecular structure and electronic landscape of 3-phenylcyclohex-2-en-1-ol. Methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are commonly used for these purposes. nih.gov

Geometry Optimization: The first step in a computational study is typically a geometry optimization, where the goal is to find the lowest energy arrangement of the atoms in the molecule. For this compound, this involves determining the precise bond lengths, bond angles, and dihedral angles. The cyclohexene (B86901) ring adopts a half-chair conformation, and the substituents—the phenyl group at C3 and the hydroxyl group at C1—can exist in different spatial arrangements (axial or equatorial-like positions). DFT methods, such as B3LYP, are often employed with a suitable basis set (e.g., 6-31G* or larger) to obtain an accurate optimized geometry. researchgate.net

Electronic Properties: Once the geometry is optimized, a variety of electronic properties can be calculated. These properties are crucial for understanding the molecule's reactivity.

Molecular Orbitals: The energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. In this compound, the HOMO is likely to be localized on the electron-rich phenyl group and the C=C double bond, while the LUMO would be associated with the π-system.

Electron Density and Electrostatic Potential: Mapping the electron density reveals the distribution of electrons within the molecule. An electrostatic potential map highlights regions of positive and negative charge, indicating sites susceptible to nucleophilic or electrophilic attack. For this compound, the oxygen atom of the hydroxyl group and the π-cloud of the phenyl ring would be regions of higher electron density.

The following table provides a hypothetical summary of typical data obtained from DFT calculations on a molecule like this compound.

PropertyCalculated Value (Example)Significance
Total Energy -X.XXXX HartreesA measure of the molecule's stability at the given level of theory.
HOMO Energy -Y.YY eVIndicates the ionization potential and the energy of the most available electrons for reaction.
LUMO Energy +Z.ZZ eVRelates to the electron affinity and the energy of the lowest energy orbital for accepting electrons.
HOMO-LUMO Gap (Y.YY + Z.ZZ) eVAn indicator of the molecule's kinetic stability and reactivity. A smaller gap suggests higher reactivity.
Dipole Moment ~2-3 DebyeReflects the overall polarity of the molecule, influencing its physical properties like boiling point and solubility.
Mulliken Atomic Charges O: ~-0.7, C1: ~+0.3Provides an estimation of the partial charges on individual atoms, helping to identify electrophilic and nucleophilic centers. The oxygen of the hydroxyl group is expected to have a significant negative partial charge.

Conformational Energy Landscapes and Relative Stabilities

The flexibility of the cyclohexene ring and the rotation around the C-C and C-O single bonds mean that this compound can exist in several different conformations. windows.net A key aspect of theoretical investigation is to map the conformational energy landscape to identify the most stable conformers and the energy barriers between them. dntb.gov.ua

The cyclohexene ring in this compound exists in a half-chair conformation. The primary conformational isomerism arises from the positions of the hydroxyl and phenyl groups. The hydroxyl group at the allylic C1 position can be either pseudo-axial or pseudo-equatorial. Similarly, the phenyl group at C3 has rotational freedom around the C-C bond.

Computational studies on similar systems, such as phenylcyclohexane (B48628), have shown that the phenyl group has a conformational preference. researchgate.net In phenylcyclohexane, the equatorial conformer is more stable than the axial conformer. researchgate.net For this compound, the relative stability of the conformers will be determined by a balance of steric and electronic interactions.

A potential energy surface scan can be performed by systematically changing key dihedral angles (e.g., the H-C1-O-H dihedral angle and the C2-C3-C(phenyl)-C(phenyl) dihedral angle) and calculating the energy at each point. This allows for the identification of energy minima (stable conformers) and transition states (energy barriers to interconversion).

The relative energies of the different conformers can be calculated with high accuracy using methods like MP2 or DFT with larger basis sets. These calculations would likely show that the conformer with the bulky phenyl group in a pseudo-equatorial position to minimize steric hindrance is the most stable. The orientation of the hydroxyl group will also play a significant role, with its preference being influenced by potential intramolecular hydrogen bonding and steric interactions.

ConformerRelative Energy (kcal/mol) (Hypothetical)Key Features
Pseudo-equatorial OH, Perpendicular Phenyl 0.00The likely global minimum, minimizing steric clashes. The phenyl ring is oriented to reduce interactions with the cyclohexene ring.
Pseudo-axial OH, Perpendicular Phenyl 0.5 - 1.5Higher in energy due to potential 1,3-diaxial-like interactions between the hydroxyl group and the ring hydrogens.
Pseudo-equatorial OH, Coplanar Phenyl 2.0 - 3.0Destabilized by steric hindrance between the phenyl ring and the cyclohexene ring.

Elucidation of Reaction Mechanisms through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. acs.orgresearchgate.net For this compound, this could involve studying its formation or its subsequent reactions. For instance, the formation of this compound from the reaction of phenyllithium (B1222949) with 2-cyclohexen-1-one (B156087) can be modeled. acs.org

A proposed mechanism for the iron(II) chloride-mediated rearrangement of allylic alcohols has been described, which can be further investigated using computational methods. acs.org This proposed mechanism involves the coordination of the iron salt to the alkoxide, followed by cleavage of the C-O bond to form an allylic carbocation. acs.org Computational modeling could be used to:

Locate Transition States: By searching for saddle points on the potential energy surface, the transition state structures for each step of the reaction can be identified.

Calculate Activation Energies: The energy difference between the reactants and the transition state gives the activation energy, which is related to the reaction rate.

Investigate Intermediates: The structures and stabilities of any intermediates, such as the proposed allylic carbocation, can be calculated. acs.org

Determine the Reaction Pathway: By connecting the reactants, transition states, and products, the entire reaction pathway can be mapped out, providing a detailed picture of how the reaction proceeds.

For example, in a study of a palladium-catalyzed allylation reaction, DFT calculations were used to compare two potential mechanisms and to understand the influence of different ligands on the reaction outcome. researchgate.net A similar approach could be applied to reactions involving this compound.

Analysis of Non-Bonded Intramolecular Interactions

Non-bonded interactions, while weaker than covalent bonds, play a crucial role in determining the structure and stability of molecules. researchgate.net In this compound, several types of non-bonded interactions are important:

Van der Waals Interactions: These are attractive or repulsive forces between atoms that are not bonded to each other. Repulsive van der Waals interactions (steric hindrance) are particularly important in determining the preferred conformation. For example, the rotation of the phenyl group is hindered by steric clashes with the cyclohexene ring.

Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor. Intramolecular hydrogen bonding between the hydroxyl group and the π-system of the phenyl ring or the double bond is a possibility that would influence the conformational preferences.

CH-π Interactions: Weak attractive interactions can occur between C-H bonds and the electron-rich π-system of the phenyl ring.

Computational methods like Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze the electron density topology and identify and characterize these weak non-bonded interactions. Natural Bond Orbital (NBO) analysis can also provide insights into hyperconjugative and steric interactions. Studies on phenylcyclohexane have highlighted the significance of the interactions involving the phenyl group. researchgate.net

Solvent Effects on Conformational Preferences and Reactivity

The surrounding solvent can have a significant impact on the properties and behavior of a molecule. researchgate.net Computational models can account for solvent effects in several ways:

Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. researchgate.net This is a computationally efficient way to capture the bulk effects of the solvent on the solute's electronic structure and geometry.

Explicit Solvent Models: In this approach, a number of individual solvent molecules are included in the calculation along with the solute molecule. This allows for the explicit modeling of specific solute-solvent interactions, such as hydrogen bonding.

For this compound, the choice of solvent would be expected to influence:

Conformational Equilibrium: Polar solvents may stabilize more polar conformers. For example, a conformer with a larger dipole moment might be more favored in a polar solvent.

Reaction Rates: Solvents can affect the energies of reactants, transition states, and products differently. For reactions involving charged or highly polar transition states, polar solvents can significantly lower the activation energy and accelerate the reaction rate.

Computational studies on the FeCl2-mediated rearrangement of allylic alcohols noted that diethyl ether was the most effective solvent. acs.org Theoretical calculations could help to explain this observation by modeling the reaction in different solvents and comparing the calculated activation energies.

Applications and Role of 3 Phenylcyclohex 2 En 1 Ol in Advanced Organic Synthesis

As a Key Intermediate in the Synthesis of Complex Molecules

The strategic placement of functional groups in 3-phenylcyclohex-2-en-1-ol makes it a valuable intermediate for the construction of more intricate molecular architectures. Allylic alcohols, such as this compound, are essential functional groups in the synthesis of structurally complex organic molecules. acs.org Its utility is demonstrated in its conversion to other valuable compounds. For instance, it can be synthesized from 2-cyclohexen-1-one (B156087) and phenyllithium (B1222949), followed by a reaction with anhydrous iron(II) chloride. acs.org This highlights its accessibility and role as a stepping stone to more complex structures.

The reactivity of the hydroxyl group and the carbon-carbon double bond allows for a variety of transformations, including oxidation, reduction, epoxidation, and various coupling reactions. These reactions enable chemists to introduce new functional groups and build upon the cyclohexene (B86901) core, ultimately leading to the synthesis of diverse and complex target molecules.

Precursor for Biologically Relevant Scaffolds

While specific biological activity data for this compound itself is not the focus here, its structural motif is a component of various biologically relevant scaffolds. The phenylcyclohexene core is a privileged structure found in numerous natural products and pharmacologically active compounds. Therefore, this compound serves as a crucial starting material for the synthesis of these important molecular frameworks.

For example, the synthesis of various substituted γ-butyrolactones, which are core structures in many natural compounds and chemical agents, can be achieved through multi-enzyme processes. thieme-connect.com Similarly, the synthesis of conduritols, a class of cyclitols with interesting biological activities and applications in the synthesis of other natural products, can be approached using functionalized cyclohexene derivatives. metu.edu.tr The structural framework of this compound provides a foundational element for accessing these and other biologically significant molecular architectures.

Contribution to the Development of Novel Synthetic Methodologies

The study of reactions involving this compound and related compounds has contributed to the advancement of synthetic organic chemistry. researchgate.net Research into the synthesis and reactivity of phenyl-substituted cyclohexenone derivatives has been ongoing for decades, laying the groundwork for new synthetic strategies.

Recent research continues to leverage this compound and its analogs to develop novel synthetic methodologies. For instance, new annulation strategies for constructing cyclohexenone acid derivatives have been developed, showcasing the ongoing importance of this structural class in modern synthetic chemistry. Furthermore, the use of this compound in photocatalytic reactions and flow chemistry approaches highlights its role in the development of more sustainable and efficient chemical processes. rsc.orgacs.org The investigation of its photochemical reactions, such as its addition to olefins, has also provided insights into reaction mechanisms and the formation of complex adducts. mcmaster.ca

Use in Stereodivergent and Asymmetric Synthesis Strategies

The presence of a chiral center in this compound makes it a valuable substrate and precursor in the field of asymmetric synthesis. Stereodivergent synthesis, which aims to produce all possible stereoisomers of a chiral molecule, is a significant area of research in organic synthesis. researchgate.net

Chemo-enzymatic methods have been successfully employed for the stereodivergent synthesis of the four stereoisomers of 3-phenylcyclohexan-1-ol, a derivative of the title compound. thieme-connect.comthieme-connect.com This approach combines the selectivity of enzymes with the versatility of chemical reactions to achieve high stereochemical control. thieme-connect.comthieme-connect.com The ability to access all stereoisomers of a given scaffold is crucial for studying structure-activity relationships in medicinal chemistry and for the total synthesis of complex natural products. The development of these stereodivergent strategies underscores the importance of this compound and its derivatives in advancing the field of asymmetric synthesis. researchgate.net

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 3-Phenylcyclohex-2-en-1-ol, and what factors influence the choice of reagents?

  • Answer : Two primary routes include (1) hydroboration-oxidation using BH₃-DMS in THF to introduce the hydroxyl group stereoselectively and (2) transmetallation of allyltin intermediates (e.g., tributylstannanes) with SnCl₄, followed by aldehyde addition to form the cyclohexenol framework . Reagent selection (e.g., Pd/C for hydrogenation) impacts regioselectivity, with polar aprotic solvents like CH₂Cl₂ favoring higher yields .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound, and what diagnostic signals should researchers prioritize?

  • Answer : Key techniques include:

  • ¹H NMR : δ 5.6–5.8 ppm (cyclohexene protons), δ 2.5 ppm (broad -OH).
  • ¹³C NMR : sp² carbons at δ 125–135 ppm.
  • IR : O-H stretch ~3200 cm⁻¹.
    Comparative analysis with cyclohex-2-en-1-ol derivatives (e.g., 3-methyl analogs) validates assignments .

Q. What are the recommended purification techniques for this compound to achieve high enantiomeric excess?

  • Answer : Chiral column chromatography (e.g., Chiralcel OD-H with hexane/isopropanol) or recrystallization from ethanol/water mixtures. Purity is assessed via chiral HPLC (e.g., 90:10 hexane/IPA mobile phase) and optical rotation comparison .

Advanced Research Questions

Q. How can computational chemistry predict the regioselectivity of electrophilic additions to this compound?

  • Answer : Density Functional Theory (DFT) at the B3LYP/6-31G* level models transition states to identify favored addition sites. For example, phenyl groups direct electrophiles to the less substituted double bond position, as observed in 3-methylcyclohex-2-enone derivatives .

Q. What experimental strategies resolve discrepancies in kinetic data for acid-catalyzed rearrangements of this compound derivatives?

  • Answer : In situ NMR monitoring under controlled conditions (e.g., variable temperature, solvent polarity) clarifies rate inconsistencies. Evidence from 4-chloro-1-phenyl-1-cyclohexene conversion kinetics showed Arrhenius plots (Ea ≈ 50 kJ/mol) reconciling divergent data .

Q. How do substituents on the phenyl ring affect hydrogen-bonding networks in this compound crystals?

  • Answer : X-ray crystallography reveals that electron-withdrawing groups (e.g., -CF₃) disrupt O-H···O interactions, altering crystal packing. Trifluoromethyl-substituted analogs (e.g., 3-Hydroxy-5-(4-trifluoromethyl-phenyl)-cyclohex-2-enone) exhibit distinct lattice parameters .

Q. What solvent systems minimize environmental impact during large-scale synthesis without compromising efficiency?

  • Answer : Ethanol/water biphasic systems or cyclopentyl methyl ether (CPME) replace traditional solvents (THF, DCM). Methanol reflux conditions (as in ) align with green chemistry principles, reducing toxicity .

Q. How can researchers suppress unexpected byproducts during the oxidation of this compound?

  • Answer : Radical scavengers (e.g., BHT) or inert atmospheres (N₂/O₂ control) mitigate radical-mediated side reactions. ’s methanol-based oxidation under controlled O₂ flow minimized diastereomer formation .

Methodological Considerations

  • Contradiction Analysis : Cross-validate kinetic or stereochemical data using orthogonal techniques (e.g., combining NMR, HPLC, and computational modeling) .
  • Experimental Design : Prioritize solvent polarity and catalyst loading adjustments to optimize reaction pathways, as demonstrated in allyltin transmetallation and hydroboration protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.